molecular formula C8H4BrClN2O B12959768 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one

3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B12959768
M. Wt: 259.49 g/mol
InChI Key: DOFIWLVXPRQXTH-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method is the halogenation of 1,8-naphthyridin-4(1H)-one, where bromine and chlorine are introduced into the molecule under controlled conditions. The reaction might involve:

    Halogenation Reagents: Bromine (Br2) and Chlorine (Cl2)

    Catalysts: Iron (Fe) or Aluminum Chloride (AlCl3)

    Solvents: Acetic acid or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3)

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-4(1H)-one: The parent compound without halogen substitutions.

    3-Bromo-1,8-naphthyridin-4(1H)-one: A similar compound with only a bromine atom.

    7-Chloro-1,8-naphthyridin-4(1H)-one: A similar compound with only a chlorine atom.

Uniqueness

3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

3-bromo-7-chloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13)

InChI Key

DOFIWLVXPRQXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)Br)Cl

Origin of Product

United States

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